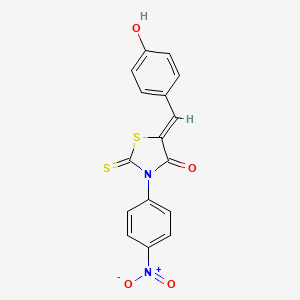
5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as thioflavin T, is a fluorescent dye commonly used in scientific research. This dye is widely used in the field of biochemistry to study protein aggregation, which is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Thioflavin T is a thiazole derivative that exhibits fluorescence upon binding to beta-sheet structures.
作用机制
Thioflavin T binds specifically to beta-sheet structures in protein aggregates. The dye exhibits fluorescence upon binding, which allows for the detection and quantification of beta-sheet structures. The exact mechanism of binding is not fully understood, but it is believed that 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T binds to the grooves between beta-sheet structures.
Biochemical and Physiological Effects
Thioflavin T is a fluorescent dye and does not have any direct biochemical or physiological effects. However, the dye can be used to study the biochemical and physiological effects of protein aggregation. Protein aggregation is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Thioflavin T can be used to study the effects of protein aggregation on cellular function and viability.
实验室实验的优点和局限性
Thioflavin T has several advantages for lab experiments. The dye is relatively inexpensive and easy to use. Thioflavin T is also highly specific for beta-sheet structures, which makes it an ideal tool for studying protein aggregation. However, there are also some limitations to using 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T. The dye is not suitable for studying protein aggregates that do not contain beta-sheet structures. Thioflavin T also has limited solubility, which can make it difficult to use in certain experimental settings.
未来方向
Thioflavin T has many potential future directions in scientific research. One potential direction is the development of new fluorescent dyes that can detect and quantify protein aggregates that do not contain beta-sheet structures. Another potential direction is the use of 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T in vivo to study protein aggregation in living organisms. Thioflavin T could also be used to study the effects of protein aggregation on cellular function and viability in different cell types. Overall, this compound T has many potential future directions in scientific research.
合成方法
Thioflavin T can be synthesized using a simple one-step reaction. The reaction involves the condensation of 4-nitrobenzaldehyde with 4-hydroxybenzaldehyde in the presence of thiosemicarbazide. The resulting product is then oxidized using potassium permanganate to form 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
Thioflavin T is widely used in scientific research to study protein aggregation. Protein aggregation is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Thioflavin T is used to detect and quantify the amount of beta-sheet structures in protein aggregates. The dye binds specifically to beta-sheet structures and exhibits fluorescence upon binding. This property makes 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T an ideal tool for studying protein aggregation.
属性
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S2/c19-13-7-1-10(2-8-13)9-14-15(20)17(16(23)24-14)11-3-5-12(6-4-11)18(21)22/h1-9,19H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXUMJIVLIVTMZ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5264264.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5264268.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-biphenylcarboxamide](/img/structure/B5264269.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5264282.png)
![4-benzyl-5-{1-[(4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5264287.png)
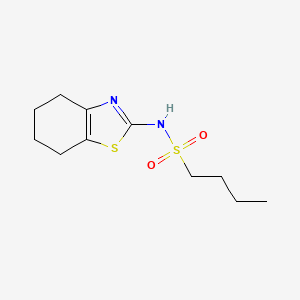
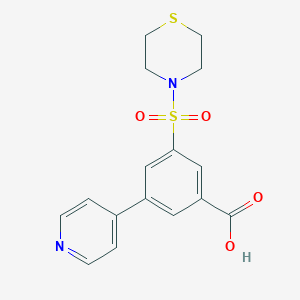
![5-[(isopropylamino)sulfonyl]-2'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5264308.png)
![2-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5264315.png)
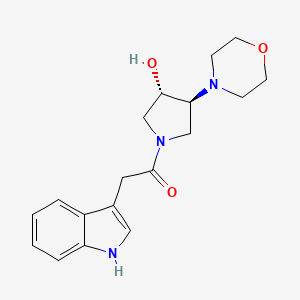
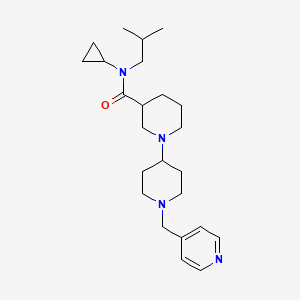
![1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride](/img/structure/B5264343.png)
![5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5264347.png)
![1,3,3-trimethyl-6-[3-(2-nitrophenyl)-2-propen-1-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5264351.png)
